1-(2-Ethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
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Overview
Description
Synthesis Analysis
The synthesis of urea derivatives like the one often involves multi-step chemical processes, including reactions such as carbonylation, substitution, and cyclization. For instance, Antonia A. Sarantou and G. Varvounis (2022) described a method for synthesizing a similar urea derivative through a one-step carbonylation reaction followed by the addition of aniline derivatives, achieving a final product yield of 72% (Sarantou & Varvounis, 2022).
Molecular Structure Analysis
The molecular structure of urea derivatives is typically confirmed using spectroscopic techniques such as FTIR, UV-VIS, NMR, and mass spectrometry. The study by Sarantou and Varvounis, for example, utilized these methods to validate the structure of their synthesized compound, demonstrating the importance of these analytical techniques in the synthesis process.
Chemical Reactions and Properties
Urea derivatives can participate in various chemical reactions, including those involving isocyanates, semicarbazones, and nucleophilic substitutions. These reactions expand the utility of such compounds in synthesizing a wide range of chemical entities with potential biological activity. For instance, M. Sañudo et al. (2006) detailed a process involving Ugi reactions to create cyclic dipeptidyl ureas, showcasing the chemical versatility of urea derivatives (Sañudo et al., 2006).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The synthesis and crystal structure of similar compounds have been studied to understand their interaction with biological targets and their solubility in different solvents, which is essential for their application in drug formulation and delivery.
Chemical Properties Analysis
The chemical properties of urea derivatives, including their reactivity, stability, and interactions with biological molecules, are central to their potential as pharmaceutical agents. For example, the synthesis and antimicrobial activity of unsymmetrical 1,3-disubstituted ureas have been explored, highlighting the antimicrobial potential of such compounds (Mustafa, Perveen, & Khan, 2014).
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-3-28-19-7-5-4-6-18(19)23-21(26)22-13-15-12-20(25)24(14-15)16-8-10-17(27-2)11-9-16/h4-11,15H,3,12-14H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHKQRHHHAHNTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea |
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